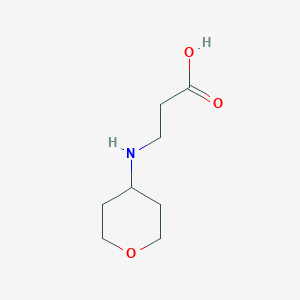
3-((Tetrahydro-2H-pyran-4-yl)amino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Tetrahydro-2H-pyran-4-yl)amino)propanoic acid: is an organic compound with the molecular formula C8H15NO3 It is a derivative of propanoic acid where the amino group is substituted with a tetrahydro-2H-pyran-4-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Tetrahydro-2H-pyran-4-yl)amino)propanoic acid typically involves the reaction of tetrahydro-2H-pyran-4-amine with a suitable propanoic acid derivative. One common method involves the use of 4-aminotetrahydropyran and a propanoic acid derivative under controlled conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: 3-((Tetrahydro-2H-pyran-4-yl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-((Tetrahydro-2H-pyran-4-yl)amino)propanoic acid is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials and catalysts .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. It may serve as a substrate or inhibitor in various biochemical assays .
Medicine: It can be used to design new therapeutic agents targeting specific molecular pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 3-((Tetrahydro-2H-pyran-4-yl)amino)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
4-Aminotetrahydropyran: This compound shares the tetrahydro-2H-pyran-4-yl group but lacks the propanoic acid moiety.
2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid hydrochloride: This compound is a hydrochloride salt form and has similar structural features.
Uniqueness: 3-((Tetrahydro-2H-pyran-4-yl)amino)propanoic acid is unique due to its specific combination of the tetrahydro-2H-pyran-4-yl group and the propanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C8H15NO3 |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
3-(oxan-4-ylamino)propanoic acid |
InChI |
InChI=1S/C8H15NO3/c10-8(11)1-4-9-7-2-5-12-6-3-7/h7,9H,1-6H2,(H,10,11) |
InChI-Schlüssel |
JFHXYSGPEISNQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1NCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


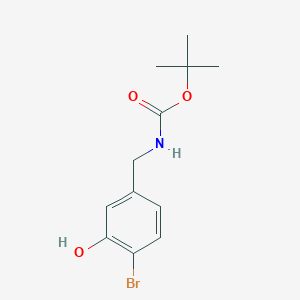

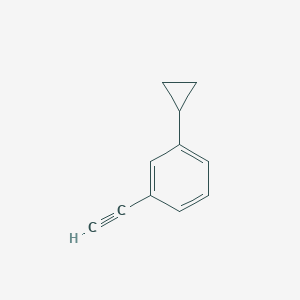
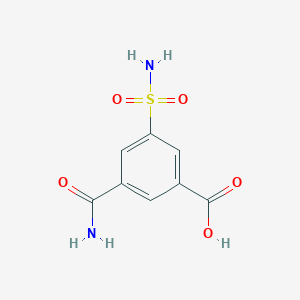



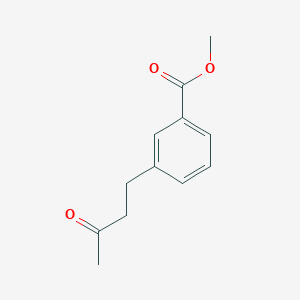
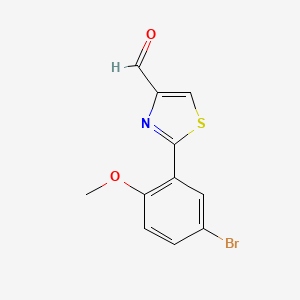
![rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13519475.png)



![1-(tert-butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13519515.png)
